![molecular formula C9H9IOS B14038329 1-(3-Iodo-5-mercaptophenyl)propan-1-one](/img/structure/B14038329.png)
1-(3-Iodo-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Iodo-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and mercapto groups play crucial roles in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-(3-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(3-Chloro-5-mercaptophenyl)propan-1-one:
1-(3-Iodo-5-hydroxyphenyl)propan-1-one: Features a hydroxyl group instead of a mercapto group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific combination of iodine and mercapto groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Biological Activity
1-(3-Iodo-5-mercaptophenyl)propan-1-one is an organic compound featuring a unique structure that includes a propanone functional group, an iodine atom, and a mercapto group attached to a phenyl ring. Its molecular formula is C₉H₉IOS, with a molecular weight of 292.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.
The presence of the mercapto group in this compound allows it to interact with various biological targets, including proteins and enzymes. The iodine atom may enhance its binding affinity due to its larger atomic size compared to other halogens, which can affect the compound's reactivity and biological activity.
The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activities. This interaction can disrupt normal cellular functions and is being explored for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have shown that compounds structurally similar to this compound demonstrate significant antiviral properties against flaviviruses such as Zika and dengue. For instance, modifications in the structure can lead to enhanced inhibitory effects on viral proteases, suggesting a promising avenue for drug development .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including cancer. Inhibitors of HO-1 have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy .
Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:
- Antiviral Studies : A series of derivatives were synthesized, revealing that the introduction of bulky groups significantly increased antiviral activity against Zika virus protease (ZVpro). The most potent derivative exhibited an IC₅₀ value of 0.52 μM .
- HO-1 Inhibition : In vitro studies demonstrated that certain derivatives of the compound effectively inhibited HO-1 activity in cancer cell lines, particularly glioblastoma cells (U87MG), showing potential as anticancer agents .
Comparative Analysis
The following table summarizes structural similarities and differences among related compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
1-(3-Bromo-4-mercaptophenyl)propan-1-one | Bromine instead of iodine | Different reactivity due to bromine's size |
1-(3-Chloro-4-mercaptophenyl)propan-1-one | Chlorine instead of iodine | Lower electrophilicity compared to iodine |
1-(3-Fluoro-4-mercaptophenyl)propan-1-one | Fluorine instead of iodine | Strong electronegativity affects reactivity |
1-(2-Iodo-3-mercaptophenyl)propan-2-one | Different position of functional groups | Variations in biological activity due to structure |
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(3-iodo-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3 |
InChI Key |
MIZVDCCCBMJVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)I)S |
Origin of Product |
United States |
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